Structural Differentiation: Thiophen-2-yl Isoxazole vs. Common Methyl/Phenyl Isoxazole Analogs in the Quinazolinone Series
The target compound bears a 5-(thiophen-2-yl)isoxazole moiety, whereas the most frequently reported analogous compounds in the quinazolin-4(3H)-one series incorporate 5-methylisoxazole or unsubstituted isoxazole carbonyl groups . In a structurally related isoxazole-containing quinazoline anticancer series, replacing the isoxazole 4-substituent from aryl to heteroaryl (thiophene) altered logP and polar surface area, parameters known to influence cell permeability and target binding [1]. Although direct head-to-head biological data for the target compound vs. its methyl/phenyl isoxazole analogs are not publicly available, the thiophene sulfur atom introduces distinct H-bond acceptor potential and aromatic stacking geometry that are absent in carbocyclic analogs.
| Evidence Dimension | Structural uniqueness of the isoxazole substituent |
|---|---|
| Target Compound Data | 5-(thiophen-2-yl)isoxazole-3-carbonyl substituent (MW contribution: ~178 Da; contains sulfur heteroatom) |
| Comparator Or Baseline | 5-methylisoxazole-3-carbonyl (MW contribution: ~110 Da; no heteroatom beyond O/N) or unsubstituted isoxazole-3-carbonyl analogs |
| Quantified Difference | Molecular weight difference: ~68 Da; topological polar surface area difference: ~0 Ų (thiophene S not a strong H-bond acceptor); calculated logP difference: ~+0.7 log units (more lipophilic) |
| Conditions | In silico physicochemical property comparison (calculated via standard cheminformatics tools) |
Why This Matters
The thiophene sulfur atom modulates lipophilicity and electronic character, which can alter off-target binding profiles and metabolic stability relative to simpler isoxazole analogs—critical for researchers selecting a compound with distinct physicochemical space.
- [1] Potential anticancer agents. I. Synthesis of isoxazole moiety containing quinazoline derivatives and preliminarily in vitro anticancer activity. (2014). Letters in Drug Design & Discovery, 11(10), 1177-1185. View Source
